Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl-
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Overview
Description
Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- is an organic compound with a complex structure that includes both phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a hydroxyl group instead of an imine group.
Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Contains a bromine atom, leading to different reactivity.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Features two methoxyphenyl groups and a hydroxyl group.
Uniqueness
Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl- is unique due to its imine group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62558-62-7 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C15H13NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
NUAOGXIWVWWSHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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